N-{(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-methylaniline
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Overview
Description
(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE is a complex organic compound characterized by its unique structural features It contains a furan ring substituted with a 2-chloro-4-nitrophenyl group and a methanimine group attached to a 3-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE typically involves a multi-step process. One common method includes the following steps:
Preparation of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde: This intermediate can be synthesized by reacting 2-chloro-4-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions.
Formation of the imine: The intermediate is then reacted with 3-methylaniline in the presence of a suitable catalyst to form the final product, (Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Products include various oxides depending on the reaction conditions.
Reduction: The major product is the corresponding amine.
Substitution: Products vary based on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s biological activity is of interest in the study of enzyme interactions and cellular processes. It can be used as a probe to investigate the mechanisms of various biochemical reactions.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for designing new therapeutic agents targeting specific biological pathways.
Industry
Industrially, (Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, while the furan and phenyl rings provide structural stability and facilitate binding to target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde
- 2-chloro-4-nitrobenzaldehyde
- 3-methylaniline
Uniqueness
(Z)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(3-METHYLPHENYL)METHANIMINE is unique due to its combination of functional groups and structural features. The presence of both a nitro group and a furan ring in the same molecule provides distinct chemical reactivity and potential biological activity compared to its similar compounds.
Properties
Molecular Formula |
C18H13ClN2O3 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C18H13ClN2O3/c1-12-3-2-4-13(9-12)20-11-15-6-8-18(24-15)16-7-5-14(21(22)23)10-17(16)19/h2-11H,1H3 |
InChI Key |
BZIJDICPDDOUAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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